5(S),15(S)-diHETE

Descripción general

Descripción

Kibdelona C es una xantona natural policíclica aislada de una actinomiceta del suelo. Pertenece a la familia de las tetrahydroxantonas hexacíclicas, que son conocidas por sus marcos altamente oxigenados. Kibdelona C ha atraído una atención significativa debido a sus potentes propiedades anticancerígenas, mostrando actividad nanomolar contra varias líneas celulares tumorales humanas .

Aplicaciones Científicas De Investigación

Kibdelona C tiene varias aplicaciones de investigación científica:

Química: Sirve como un compuesto modelo para estudiar estructuras policíclicas complejas y sus rutas sintéticas.

Biología: Sus potentes propiedades anticancerígenas lo convierten en un compuesto valioso para estudiar la biología de las células cancerosas y desarrollar nuevos agentes terapéuticos.

Medicina: La citotoxicidad de Kibdelona C hacia las células cancerosas la posiciona como una candidata potencial para el desarrollo de fármacos anticancerígenos.

Industria: Si bien sus aplicaciones industriales son limitadas, su síntesis y derivados pueden brindar información sobre la producción de otros productos naturales complejos

Métodos De Preparación

La síntesis de Kibdelona C implica un enfoque convergente. Los pasos clave incluyen:

6π-electrociclización: Esta reacción construye el fragmento dihidrofenantrenol altamente sustituido (anillo B–C–D).

Lactonización promovida por InBr3: Este paso construye el anillo isocumarina, que sirve como precursor para la formación del anillo isoquinolinona (anillo A–B).

Reacción en cascada oxa-Michael/aldólica mediada por DMAP: Esta reacción instala el fragmento tetrahydroxantona (anillo E–F).

Análisis De Reacciones Químicas

Kibdelona C experimenta varios tipos de reacciones químicas:

Oxidación y reducción: Estas reacciones son comunes para los compuestos aromáticos policíclicos, que implican reactivos como el peróxido de hidrógeno o el borohidruro de sodio.

Reacciones de sustitución: Estas reacciones pueden ocurrir en varias posiciones del marco de la xantona, a menudo utilizando agentes halogenantes o nucleófilos.

Reacciones de ciclización: Los pasos clave en su síntesis implican reacciones de ciclización, como la 6π-electrociclización y las reacciones en cascada oxa-Michael/aldólica

Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que contribuyen a la estructura hexacíclica final de Kibdelona C.

Mecanismo De Acción

Kibdelona C ejerce sus efectos al interrumpir el citoesqueleto de actina en las células cancerosas. No se une directamente a la actina ni afecta su polimerización in vitro. En cambio, interfiere con los procesos celulares que dependen del citoesqueleto de actina, lo que lleva a efectos citotóxicos .

Comparación Con Compuestos Similares

Kibdelona C es parte de una familia más amplia de tetrahydroxantonas hexacíclicas, que incluyen:

- Kibdelona A

- Kibdelona B

- Isokibdelona A

Estos compuestos comparten características estructurales similares pero difieren en sus sustituyentes específicos y actividades biológicas. Kibdelona C es única debido a su disposición específica de grupos hidroxilo y su potente actividad anticancerígena .

Propiedades

IUPAC Name |

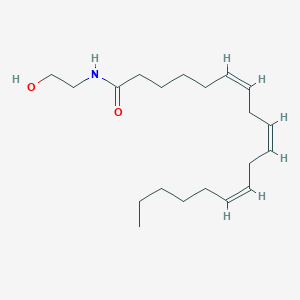

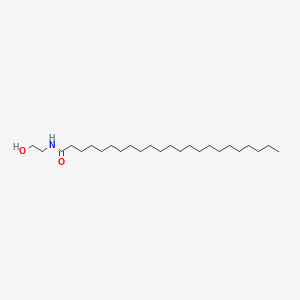

(5S,6E,8Z,11Z,13E,15S)-5,15-dihydroxyicosa-6,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGXCGPWGSUMNI-BVHTXILBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401157454 | |

| Record name | (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401157454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,15-DiHETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82200-87-1 | |

| Record name | (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82200-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082200871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401157454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,15-DiHETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

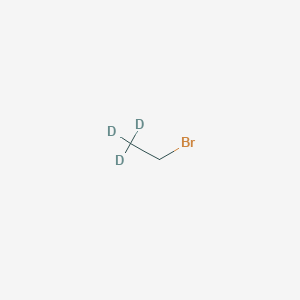

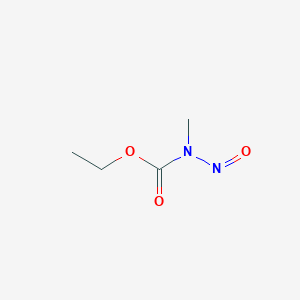

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

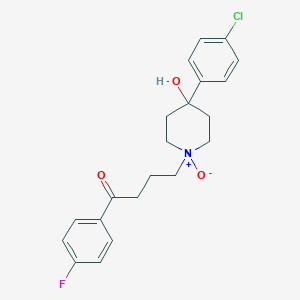

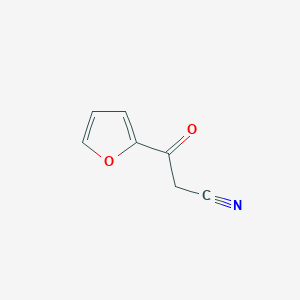

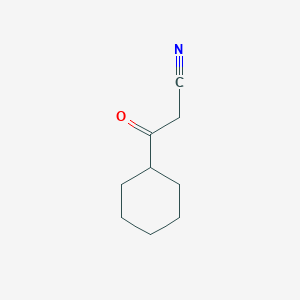

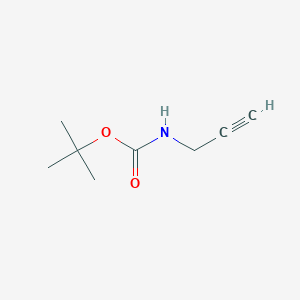

Feasible Synthetic Routes

Q1: What enzymes are involved in the biosynthesis of 5,15-diHETE?

A: 5,15-diHETE is primarily formed through the sequential actions of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) on arachidonic acid. These enzymes can act in either order, with 5-LOX generating 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) as an intermediate that is subsequently oxygenated by 15-LOX, or vice versa [, , , , ]. Interestingly, cyclooxygenase-2 (COX-2) can also contribute to 5,15-diHETE production by oxygenating 5(S)-HETE [].

Q2: Is there evidence of cell-type specificity in 5,15-diHETE production?

A: Yes, various cell types, including neutrophils, eosinophils, macrophages, and epithelial cells, can produce 5,15-diHETE. The relative contribution of different cell types and lipoxygenase isoforms to its biosynthesis appears to be context-dependent and can vary depending on the stimuli and the presence of other cell types [, , , , ].

Q3: What is the role of 5-lipoxygenase-activating protein (FLAP) in 5,15-diHETE synthesis?

A: FLAP is an integral membrane protein that plays a crucial role in leukotriene biosynthesis by facilitating the interaction between 5-LOX and its substrate, arachidonic acid. Research suggests that FLAP can also stimulate the oxygenation of 12(S)-HETE and 15(S)-HETE by 5-LOX, contributing to the formation of 5,12-diHETE and 5,15-diHETE, respectively []. This suggests a broader role for FLAP in regulating the biosynthesis of multiple diHETEs.

Q4: How is 5,15-diHETE metabolized?

A: Human neutrophils possess a specific NADP+-dependent microsomal dehydrogenase that oxidizes the 5-hydroxyl group of 5(S),15(S)-diHETE to generate the corresponding 5-oxo metabolite, 5-oxo-15-hydroxy-eicosatetraenoic acid [].

Q5: What are the known biological activities of 5,15-diHETE?

A: 5,15-diHETE has been shown to possess chemotactic activity towards neutrophils and eosinophils [, ]. Notably, its 5-oxo metabolite, 5-oxo-15-hydroxy-eicosatetraenoic acid, is a highly potent eosinophil chemotactic factor [].

Q6: Does 5,15-diHETE contribute to the resolution of inflammation?

A: Research suggests that 5,15-diHETE may serve as a marker for lipoxin biosynthesis, a class of specialized pro-resolving mediators that actively promote the resolution of inflammation [, ]. Apoptotic neutrophils and their microparticles have been shown to contribute to 5,15-diHETE and lipoxin biosynthesis during efferocytosis, a process crucial for the removal of apoptotic cells and resolution of inflammation [].

Q7: Is 5,15-diHETE production altered in disease states?

A: Elevated levels of 5,15-diHETE have been detected in synovial fluids from patients with inflammatory joint diseases []. Additionally, its production is altered in asthma, with increased biosynthesis observed in alveolar macrophages from asthmatic patients compared to healthy controls []. Furthermore, research has linked specific ALOX5 gene variants to altered 5,15-diHETE production and responses to fish oil supplementation, suggesting a potential role for this lipid mediator in cardiovascular disease [].

Q8: Can exogenous administration of 15-LOX influence 5,15-diHETE production and inflammation?

A: Yes, studies have shown that administration of plant-derived 15-LOX, like soybean lipoxygenase, can induce endogenous LXA4 biosynthesis and reduce neutrophilic infiltration in murine peritonitis, highlighting the potential of targeting 15-LOX to modulate 5,15-diHETE and lipoxin production for therapeutic benefit [].

Q9: What is the molecular formula and weight of 5,15-diHETE?

A9: The molecular formula of 5,15-diHETE is C20H32O4, and its molecular weight is 336.47 g/mol.

Q10: What are the key structural features of 5,15-diHETE?

A10: 5,15-diHETE is a dihydroxy-eicosatetraenoic acid with hydroxyl groups at the 5 and 15 positions. The double bonds in the molecule have the (6E,8Z,11Z,13E) configuration. The stereochemistry of the hydroxyl groups is crucial for its biological activity, with the naturally occurring 5(S),15(S) isomer being the most active.

Q11: Are there studies on the structure-activity relationship (SAR) of 5,15-diHETE?

A: While comprehensive SAR studies on 5,15-diHETE are limited, modifications to the hydroxyl groups, double bond geometry, and chain length have been shown to affect the biological activity of related eicosanoids, such as 15-HETE [, , ]. These studies suggest that specific structural features are essential for binding to their respective receptors and eliciting biological responses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.